4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine
Overview
Description
The compound “4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine” is a complex organic molecule. It contains a morpholine ring, a 1,2,3-triazole ring, and a piperidine ring, all of which are common structures in medicinal chemistry . The triazole ring, in particular, is known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three heterocyclic rings: a morpholine ring, a 1,2,3-triazole ring, and a piperidine ring . These rings are connected by various functional groups, including a carbonyl group and an ethyl group . The presence of these functional groups could potentially allow for a variety of non-covalent interactions with biological targets .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the carbonyl group could undergo reduction or nucleophilic addition reactions . The triazole ring could potentially participate in click chemistry reactions . The morpholine ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body . The presence of the triazole, morpholine, and piperidine rings could potentially affect the compound’s solubility and stability .Mechanism of Action
The mechanism of action of this compound would likely depend on its specific biological target. The triazole ring is known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The morpholine and piperidine rings could also potentially interact with biological targets .
Safety and Hazards
Future Directions
Future research could focus on further elucidating the compound’s mechanism of action, optimizing its structure for improved efficacy and safety, and testing its activity against various biological targets . Additionally, the compound could potentially be used as a starting point for the development of new drugs with similar structures .
Properties
IUPAC Name |
[2-(3-fluorophenyl)piperidin-1-yl]-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c21-17-5-3-4-16(14-17)19-6-1-2-7-26(19)20(27)18-15-25(23-22-18)9-8-24-10-12-28-13-11-24/h3-5,14-15,19H,1-2,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKFBLLFVPWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)CCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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